Cypate (hydrochloride)

Description

Contextualizing Near-Infrared Fluorescent Probes in Scientific Inquiry

Near-infrared (NIR) fluorescent probes are a class of molecules that absorb and emit light in the NIR region of the electromagnetic spectrum, typically between 700 and 900 nanometers. nih.gov This spectral window is particularly advantageous for biological imaging because it minimizes the absorption of light by endogenous chromophores like hemoglobin and melanin, and reduces tissue autofluorescence. nih.gov These factors allow for deeper tissue penetration of light and a higher signal-to-noise ratio, leading to increased detection sensitivity. nih.gov

The utility of NIR probes extends across various scientific disciplines, enabling researchers to visualize and quantify biological processes in living organisms non-invasively. nih.gov These probes can be designed to target specific molecules, cells, or tissues, providing real-time information on physiological and pathological events. medchemexpress.commedchemexpress.com The development of a diverse array of NIR probes has been instrumental in advancing our understanding of complex biological systems.

Historical Trajectory and Evolution of Cypate (B1246621) (hydrochloride) as a Research Tool

The synthesis of Cypate, a dicarboxylic acid-containing carbocyanine fluorophore, marked a significant advancement in the field of NIR imaging. nih.govspiedigitallibrary.org An improved synthesis method involving the pre-acetylation of benzoindole and glutaconaldehyde (B1235477) enhanced its accessibility for research purposes. nih.govspiedigitallibrary.org

A key feature of Cypate's design is the presence of two carboxylic acid groups. nih.gov This structural characteristic serves as a versatile scaffold, allowing for the convenient construction of more complex and targeted fluorescent molecules. nih.govresearchgate.net Researchers have leveraged this to create a variety of Cypate-based probes, including divalent and multivalent fluorescent molecules for tumor-targeted optical imaging. nih.govresearchgate.net This adaptability has been crucial to its evolution from a simple dye to a sophisticated platform for creating highly specific research tools. For example, its compatibility with solid-phase synthesis has enabled the labeling of various peptides, such as somatostatin (B550006), bombesin, and RGD peptide analogues. nih.gov

Overarching Research Domains and Scholarly Significance of Cypate (hydrochloride)

The applications of Cypate (hydrochloride) in biological research are extensive and continue to expand. Its primary use lies in near-infrared optical imaging, where it serves as a robust fluorescent probe for visualizing tumors and other biological structures in vivo. medchemexpress.commedchemexpress.com

Beyond general imaging, Cypate is frequently employed in the development of targeted molecular probes. By conjugating Cypate to specific targeting molecules, such as peptides or small interfering RNA (siRNA), researchers can achieve highly efficient detection and imaging of particular cells or tissues. medchemexpress.com For instance, Cypate has been coupled with a cysteine-containing peptide backbone tag (CBT) to create a photoacoustic probe for tracking the activity of cathepsin B, an enzyme often overexpressed in tumors. medchemexpress.com

Furthermore, Cypate plays a significant role in the development of theranostics, which combine diagnostic imaging with therapeutic applications. nih.gov Its ability to absorb light energy and convert it into heat makes it a candidate for photothermal therapy (PTT), a technique used to ablate cancer cells. nih.gov Researchers have also explored its use in fluorescence resonance energy transfer (FRET) applications and in conjunction with nanomaterials for enhanced drug delivery and imaging capabilities. researchgate.netairitilibrary.com The versatility and efficacy of Cypate have solidified its importance as a fundamental tool in the ongoing quest to understand and combat complex diseases.

Interactive Data Table: Properties of Cypate (hydrochloride)

| Property | Value |

| Molecular Formula | C41H41ClN2O4 |

| Molecular Weight | 661.23 |

| Form | Solid |

| Solubility (25°C) | DMSO 10 mg/mL (with ultrasonic and warming) |

| Excitation Maximum | ~775 nm |

| Emission Maximum | ~845 nm |

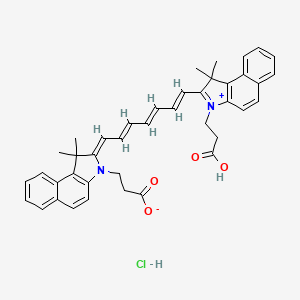

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C41H41ClN2O4 |

|---|---|

Molecular Weight |

661.2 g/mol |

IUPAC Name |

3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate;hydrochloride |

InChI |

InChI=1S/C41H40N2O4.ClH/c1-40(2)34(42(26-24-36(44)45)32-22-20-28-14-10-12-16-30(28)38(32)40)18-8-6-5-7-9-19-35-41(3,4)39-31-17-13-11-15-29(31)21-23-33(39)43(35)27-25-37(46)47;/h5-23H,24-27H2,1-4H3,(H-,44,45,46,47);1H |

InChI Key |

DRQWRIGXXWTGCT-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.Cl |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization of Cypate Hydrochloride

Established Synthetic Routes to Cypate (B1246621) (hydrochloride)

The synthesis of Cypate typically involves a multi-step process, beginning with the preparation of a key precursor, 1,1,2-trimethyl-benz[e]indole-3-propanoic acid. This intermediate is then reacted with a polymethine bridge source to construct the characteristic heptamethine chain of the cyanine (B1664457) dye.

A common synthetic pathway commences with the reaction of 1,1,2-trimethyl-1H-benzo[e]indole with 3-bromopropanoic acid in a high-boiling solvent such as 1,2-dichlorobenzene (B45396) at elevated temperatures (e.g., 110-170°C) to yield 1,1,2-trimethyl-benz[e]indole-3-propanoic acid. ucf.eduustc.edu.cn The subsequent and crucial step involves the condensation of this precursor with glutaconaldehyde (B1235477) dianil hydrochloride. ucf.edu This reaction is typically carried out in a solvent like dichloromethane, often at reduced temperatures (0-5°C). nih.gov The "hydrochloride" designation in "Cypate (hydrochloride)" often refers to the salt form of this aniline (B41778) precursor used in the synthesis, rather than the final isolated Cypate product, which is a dicarboxylic acid.

Optimization of Reaction Conditions and Precursor Utilization

Optimization of the synthetic protocol for Cypate has been a focus of research to improve efficiency and yield. An improved synthesis has been reported utilizing a pre-acetylation method. nih.gov This involves the use of acetic anhydride (B1165640) in the reaction mixture. While specific mechanistic details of the improvement are not extensively elaborated in all literature, the addition of acetic anhydride is a common strategy in cyanine dye synthesis to facilitate the condensation reaction.

The choice of coupling reagents has also been optimized for subsequent conjugation reactions, which can indirectly inform the stability and reactivity of the synthesized Cypate. For instance, in solid-phase peptide synthesis involving Cypate, the use of diisopropylcarbodiimide (DIC) as a coupling reagent has been found to afford better yields compared to the more conventional 2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)/N-hydroxybenzotriazole (HOBt)/diisopropylethylamine (DIEA) method. nih.gov

Yield Enhancement Strategies in Cypate Synthesis

Yield enhancement in Cypate synthesis is closely tied to the optimization of reaction conditions. The pre-acetylation method mentioned previously has been cited as a strategy for improving the yield of the final dye. nih.gov Furthermore, careful control of reaction parameters such as temperature, reaction time, and purification methods are critical for maximizing the recovery of pure Cypate. For example, the initial synthesis of the 1,1,2-trimethyl-benz[e]indole-3-propanoic acid precursor involves heating for extended periods (e.g., 12-18 hours), and the subsequent purification of the crude product through washing and filtration is essential for obtaining a high-purity intermediate, which in turn affects the yield of the final Cypate product. ucf.eduustc.edu.cn The synthesis of 1,1,2-trimethyl benz[e]indole-3-propanoic acid has been reported to yield 5.5 g of product. ucf.edu

Strategies for Derivatization and Conjugation

The two carboxylic acid groups on the Cypate molecule are the primary sites for chemical modification, allowing for its covalent linkage to a variety of targeting moieties and its incorporation into complex molecular architectures.

Covalent Linkage to Peptides and Proteins (e.g., RGD sequences, Octreotate, Immunoglobulin G)

Cypate has been extensively conjugated to peptides to create targeted imaging agents. A prominent example is its conjugation to peptides containing the arginine-glycine-aspartic acid (RGD) sequence, which targets integrin receptors often overexpressed on tumor cells. nih.govnih.govpnas.org The synthesis of these conjugates is often performed using solid-phase peptide synthesis (SPPS). The protected peptide is assembled on a resin, and Cypate is then coupled to a free amino group on the peptide, typically using coupling agents like DIC and HOBt in a solvent such as dimethylformamide (DMF). nih.govnih.gov This method allows for the creation of various multimeric RGD-cypate conjugates. nih.gov

Similarly, Cypate has been conjugated to octreotate, an analog of somatostatin (B550006), for targeting somatostatin receptors. researchgate.net The conjugation strategy again leverages the carboxylic acid groups of Cypate to form a stable amide bond with an amino group on the peptide.

Beyond peptides, Cypate has been conjugated to larger proteins such as Immunoglobulin G (IgG) and Bovine Serum Albumin (BSA). wustl.edu This is typically achieved using carbodiimide (B86325) chemistry, for example, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to activate the carboxylic acid groups of Cypate for reaction with the amine groups on the protein. wustl.edu

Table 1: Examples of Cypate-Peptide and Cypate-Protein Conjugation

| Targeting Moiety | Conjugation Chemistry | Key Reagents | Reference |

|---|---|---|---|

| RGD Peptide | Solid-Phase Synthesis, Amide Bond Formation | DIC, HOBt, TFA | nih.govnih.gov |

| Octreotate | Amide Bond Formation | Not explicitly detailed | researchgate.net |

| Immunoglobulin G (IgG) | Carbodiimide Chemistry, Amide Bond Formation | EDC, Sulfo-NHS | wustl.edu |

Conjugation with Nucleic Acids (e.g., siRNA) and Oligosaccharides (e.g., Glucosamine)

The functionalization of Cypate extends to nucleic acids and oligosaccharides. While direct covalent conjugation of Cypate to small interfering RNA (siRNA) is less commonly detailed, Cypate is often incorporated into nanocarriers designed for siRNA delivery. researchgate.netsci-hub.se These systems utilize electrostatic interactions or encapsulation to associate the siRNA with the Cypate-containing nanoparticle. nih.gov

In contrast, the covalent conjugation of Cypate to oligosaccharides like glucosamine (B1671600) is well-established. ucf.edunih.gov The synthesis of cypate-glucosamine conjugates typically involves activating the carboxylic acid groups of Cypate with coupling agents such as HBTU and HOBt in a solvent like DMF. ucf.edu This activated Cypate is then reacted with glucosamine, often in the presence of a base like DIEA, to form an amide linkage. ucf.edu This strategy has been used to create conjugates with one or two glucosamine molecules attached to the Cypate core. ucf.edunih.gov

Integration within Nanoparticle Architectures (e.g., Upconversion Nanoparticles, Micelles)

Cypate's hydrophobic nature and intrinsic fluorescence make it an ideal component for various nanoparticle-based imaging and therapeutic systems. It has been integrated into upconversion nanoparticles (UCNPs), which can convert near-infrared light to visible light. nih.govsioc-journal.cnresearchgate.net In one approach, carboxyl-functionalized UCNPs are conjugated to Cypate through a hydrazide bond. nih.gov This creates a dual-modality probe for both upconversion luminescence and near-infrared fluorescence imaging.

Cypate is also frequently used in the formulation of micelles. nih.govnih.govresearchgate.netrsc.org These self-assembling nanostructures are typically formed from amphiphilic block copolymers. Cypate, being hydrophobic, is encapsulated within the core of the micelles during their formation. nih.gov For example, a mixture of Cypate and a block copolymer like mPEG-b-PAsp(DA) in a solvent such as DMSO can be dispersed in water to form Cypate-loaded micelles. nih.gov In some designs, Cypate is first chemically conjugated to a polymer, such as polyethylene (B3416737) glycol (PEG), and this conjugate then self-assembles into micelles. thno.org

Design Principles for Multimeric and Multivalent Cypate Conjugates

The design of multimeric and multivalent conjugates using Cypate as a core scaffold is a key strategy for enhancing the binding affinity and selectivity of molecular probes for their biological targets. nih.govnih.gov Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, can lead to a significant increase in binding strength (avidity) and specificity compared to monovalent interactions. arxiv.orgresearchgate.net

Cypate as a Fluorescent Scaffold: The dicarboxylic acid structure of Cypate makes it an ideal fluorescent scaffold for constructing multivalent compounds. nih.govnih.gov The two carboxyl groups provide attachment points for assembling arrays of targeting moieties, such as peptides. This approach has been effectively demonstrated in the development of probes for imaging integrin receptors, which are often overexpressed in tumors. nih.govdp.tech

Key Design Considerations: The primary goal in designing multivalent Cypate conjugates is to optimize the interaction between the probe and its target. Research has shown that binding affinity is dependent on several factors:

Number of Ligands: Increasing the number of targeting moieties (the valency) generally increases the binding affinity for the target receptor. nih.govnih.gov For instance, a series of multimeric RGD (Arginine-Glycine-Aspartic acid) compounds constructed on a Cypate core, including dimers, trimers, tetramers, hexamers, and an octamer, showed a remarkable increase in binding affinity for the αvβ3 integrin receptor compared to a monomeric version. nih.govdp.tech

Spatial Alignment: The geometric arrangement of the ligands is a critical design principle. nih.govnih.gov Studies comparing monovalent and divalent linear arrays of RGD units on the Cypate scaffold found that the divalent constructs, where peptide chains are attached to both carboxylic acid groups, generally bound to the integrin receptor with slightly higher affinity than their monovalent counterparts with the same number of RGD units. nih.gov This suggests that the spatial alignment of the pendant peptides significantly influences receptor recognition and binding. nih.govnih.gov

Linker Properties: The linker connecting the targeting ligand to the Cypate scaffold plays a crucial role. researchgate.net Linker length and flexibility are key properties that can influence the affinity and specificity of the interaction. researchgate.net Flexible linkers can provide the necessary robustness to allow for effective binding in a complex biological environment where the distances between target receptors may vary, helping to minimize conformational entropy and steric strain upon binding. researchgate.net

By carefully designing the number and spatial orientation of targeting ligands on the Cypate core, it is possible to create highly effective probes for molecular imaging and targeted therapy. nih.govdp.tech

Post-Synthetic Purification and Characterization of Cypate (hydrochloride) Derivatives

Following the synthesis and conjugation of Cypate, rigorous purification and characterization are essential to ensure the identity, purity, and quality of the final derivative for its intended application.

Post-Synthetic Purification: The primary method for purifying Cypate derivatives is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govacs.org This technique separates the desired product from unreacted starting materials, reagents, and side products based on differences in hydrophobicity. Semi-preparative HPLC is used to isolate the pure compound in sufficient quantities. nih.gov

| Parameter | Condition |

|---|---|

| Column | Vydac C-18 (Semi-preparative: 25 x 2.2 cm) |

| Solvent A | Water containing 0.05% Trifluoroacetic Acid (TFA) |

| Solvent B | Acetonitrile containing 0.05% Trifluoroacetic Acid (TFA) |

| Flow Rate | 9.5 mL/min (Semi-preparative) |

| Detection | UV absorbance at 214 nm and 254 nm |

| Gradient (Analytical) | Linear gradient from 10% to 70% Solvent B over 20 minutes |

Characterization of Derivatives: Once purified, the identity and structure of the Cypate conjugates are confirmed using various analytical techniques.

Mass Spectrometry (MS): Electrospray Mass Spectrometry (ES-MS) is a critical tool for confirming the molecular weight of the synthesized derivatives. nih.gov It provides precise mass-to-charge (m/z) ratio data, which can be used to verify that the correct number of ligands has been conjugated to the Cypate scaffold. For multimeric compounds, multiple charge states are often observed, further confirming the identity of the high-molecular-weight product. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While complex for large conjugates, ¹H NMR spectroscopy is valuable for characterizing the initial synthetic building blocks, such as the modified indole (B1671886) precursors of Cypate. google.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the detection specificity of MS, and it is used for analyzing the purity of the final product and for more complex applications like quantifying intracellular dye content. researchgate.netfrontiersin.org

| Compound Name | Description | Observed m/z for [Charge State] |

|---|---|---|

| Cypate-(RGD)₂-NH₂ | Monovalent Dimer | 1280.4 [MH]⁺, 640.9 [MH₂]²⁺, 427.6 [MH₃]³⁺ |

| Cypate-[(RGD)₂-NH₂]₂ | Divalent Tetramer | 1936.3 [MH]⁺, 968.8 [MH₂]²⁺, 646.2 [MH₃]³⁺, 484.9 [MH₄]⁴⁺ |

| Cypate-(RGD)₃-NH₂ | Monovalent Trimer | 805.0 [MH₂]²⁺, 537.0 [MH₃]³⁺, 403.1 [MH₄]⁴⁺ |

| Cypate-[(RGD)₃-NH₂]₂ | Divalent Hexamer | 1297.3 [MH₂]²⁺, 865.0 [MH₃]³⁺, 649.0 [MH₄]⁴⁺ |

| Cypate-(RGD)₄-NH₂ | Monovalent Tetramer | 969.1 [MH₂]²⁺, 646.5 [MH₃]³⁺ |

Spectroscopic and Photophysical Properties of Cypate Hydrochloride As a Fluorescent Probe

Near-Infrared Absorption and Emission Characteristics

Cypate (B1246621), a derivative of indocyanine green (ICG), exhibits strong absorption and emission in the near-infrared region, a spectral window (typically 650-900 nm) where biological tissues are most transparent. nih.govnih.gov This "tissue optical window" minimizes the interference from endogenous fluorophores and light scattering, enabling deeper tissue imaging with enhanced clarity. wustl.edu

The absorption spectrum of Cypate typically shows a strong peak around 780-802 nm with a shoulder at approximately 732 nm. nih.govwustl.edu Its fluorescence emission maximum is generally observed around 805-821 nm. nih.govwustl.edu These spectral characteristics are crucial for its application in in vivo imaging, as they align well with the output of commonly used diode lasers and the detection range of silicon-based detectors. nih.gov

When conjugated to other molecules, such as 2-deoxy-d-glucose (B1664073) (2DG), the spectral properties of Cypate remain largely intact, with only minor shifts in the absorption and emission maxima. For instance, cypate-2DG has been reported to have a maximum absorption at 782 nm and a maximum emission at 821 nm. nih.gov

Quantitative Analysis of Extinction Coefficients and Quantum Yields in Diverse Environments

The effectiveness of a fluorescent probe is also determined by its molar extinction coefficient (ε) and fluorescence quantum yield (Φ). The extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength, while the quantum yield quantifies the efficiency of the fluorescence process.

Cypate is known for its high molar extinction coefficient, which has been reported to be as high as 224,000 M⁻¹cm⁻¹. nih.govnih.gov This high value indicates a strong ability to absorb excitation light, contributing to its brightness as a fluorescent probe.

The quantum yield of Cypate, like many cyanine (B1664457) dyes, can be influenced by its environment. For example, the quantum yield can be affected by the polarity of the solvent and the viscosity of the medium. While specific quantum yield values for Cypate (hydrochloride) in a wide range of environments are not always readily available in the literature, studies on similar cyanine dyes demonstrate that environmental factors play a significant role.

Table 1: Spectroscopic Properties of Cypate and its Conjugate

| Compound | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |

|---|---|---|---|

| Cypate | 778 - 802 | 805 - 820 | 224,000 |

| Cypate-2DG | 782 | 821 | Not Reported |

Photostability and Fluorescence Lifetime Studies

Photostability, or the ability of a fluorophore to resist photodegradation upon exposure to light, is a critical parameter for fluorescence imaging, particularly for applications requiring long-term or repeated measurements. While Cypate is a bright and effective NIR fluorophore, like many organic dyes, it is susceptible to photobleaching. dovepress.com The mechanism of photobleaching for Cypate is believed to involve the reaction of the polymethine chain with singlet oxygen, leading to the fragmentation of the dye molecule. mdpi.com However, studies have shown that incorporating Cypate into liposomes can significantly improve its photostability compared to the free dye. dovepress.com

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore that can be sensitive to its local environment but is independent of the probe's concentration and excitation intensity. nih.gov The fluorescence lifetime of Cypate has been reported to be in the nanosecond range. For instance, in dimethyl sulfoxide (B87167) (DMSO), the fluorescence lifetime of Cypate was measured to be 0.87 ns. nih.gov In cellular environments, fluorescence lifetime imaging microscopy (FLIM) has been used to distinguish Cypate from other NIR dyes based on their different lifetimes. nih.gov

The fluorescence lifetime of Cypate can also be influenced by the viscosity of its environment. nih.gov Studies in glycerol-ethylene glycol mixtures have shown a correlation between the fluorescence lifetime of Cypate and the viscosity of the medium. researchgate.net

Influence of Environmental Factors and Metal Ions on Optical Properties

The optical properties of Cypate can be modulated by various environmental factors, including pH and the presence of metal ions. For example, the fluorescence lifetime of Cypate has been observed to be longer in acidic conditions compared to neutral environments. mdpi.com

The interaction of Cypate with metal ions can also significantly alter its fluorescence characteristics. The presence of certain metal ions can lead to fluorescence quenching, a process that decreases the fluorescence intensity. Studies have shown that the fluorescence of Cypate can be quenched by metal ions such as Fe(III) and Cu(II). nih.govgoogle.com This quenching effect is attributed to the formation of complexes between the metal ions and the dye molecule. This sensitivity to metal ions can be exploited for the development of sensors for specific metal ions. For instance, a DFO-cypate conjugate has been shown to exhibit high binding affinity and selectivity for Ga(III), Al(III), and Fe(III). nih.gov The binding of Fe(III) to this conjugate resulted in significant fluorescence quenching. nih.gov

Table 2: Influence of Metal Ions on Cypate Fluorescence

| Metal Ion | Effect on Fluorescence |

|---|---|

| Fe(III) | Quenching |

| Cu(II) | Quenching |

| Ga(III) | High binding affinity, can modulate fluorescence |

| Al(III) | High binding affinity, can modulate fluorescence |

Molecular and Cellular Interactions of Cypate Based Probes

Receptor Binding Kinetics and Specificity Studies

The targeting capability of Cypate-based probes is largely conferred by conjugating the Cypate (B1246621) dye to a ligand with high affinity for a specific cellular receptor. This strategy has been extensively used to target receptors that are overexpressed on cancer cells, such as integrins.

The αvβ3 integrin is a key receptor involved in tumor angiogenesis and metastasis, making it a prime target for cancer imaging. tandfonline.com It recognizes the Arginine-Glycine-Aspartic acid (RGD) peptide sequence found in extracellular matrix proteins. nih.govscience.gov Consequently, Cypate has been conjugated to various RGD-containing peptides to create probes for imaging αvβ3-expressing tumors.

Research has shown that the specific arrangement of the peptide sequence is crucial for receptor recognition. For instance, studies comparing different peptide sequences revealed that a rearranged GRD (Glycine-Arginine-Aspartic acid) sequence conjugated to Cypate (cypate-GRD) was more favorably taken up by αvβ3 integrin-positive A549 tumor cells than the conventional RGD sequence. researchgate.net Further investigation using functional blocking antibodies confirmed that the β3 integrin subunit is responsible for mediating the internalization of the cypate-GRD peptide. researchgate.net Molecular modeling has supported a preferential interaction of this probe with the β3 subunit over the αv subunit. researchgate.net

The binding affinity and specificity of these probes are critical for effective targeting. Multimerization of the RGD motif has been shown to significantly increase binding affinity for αvβ3 integrin compared to monovalent conjugates. nih.gov The spatial arrangement of these peptide units also influences receptor binding affinity. nih.gov Blocking studies have further demonstrated the specificity of these interactions; the uptake of a Cypate-labeled GRD peptide (Cyp-GRD) in tumors could be inhibited by co-administration of an unlabeled cyclic RGD peptide, c(RGDfV), indicating that both compounds compete for the same binding site on the αvβ3 integrin. tandfonline.com

The binding affinity of Cypate-based probes for their target receptors is quantified using in vitro ligand-receptor binding assays. nih.gov These assays are essential for screening and selecting the most promising candidates for further in vivo studies. nih.govchelatec.com

A common method is the competitive binding assay, where the Cypate-conjugated ligand competes against a known radiolabeled ligand with high affinity for the target receptor. nih.govchelatec.com The concentration of the Cypate probe required to displace 50% of the radiolabeled ligand is determined, yielding the IC50 value, a measure of the probe's inhibitory potency and relative binding affinity. science.govnih.gov For example, the binding affinity of Cypate-conjugated RGD peptides to purified αvβ3 integrin was determined using a competitive assay with ¹²⁵I-echistatin serving as the radiolabeled tracer. science.gov

Another key in vitro method is the saturation binding experiment, which measures the equilibrium dissociation constant (Kd) and the receptor density (Bmax) by incubating cells with increasing concentrations of the radiolabeled probe. nih.govchelatec.com Additionally, cell-based assays are used to assess the cellular uptake and internalization of the probes. nih.gov For instance, the internalization of Cypate-RGD conjugates in A549 cells has been visualized and confirmed using fluorescence microscopy. science.gov These in vitro systems provide critical data to rank the affinity and specificity of different probe designs before they are advanced into more complex models. nih.gov

Enzyme-Mediated Cleavage and Activation Mechanisms (e.g., Cathepsin B)

Activatable probes represent a sophisticated class of imaging agents that remain in a quenched or "off" state until they encounter a specific enzyme, which cleaves a linker and "turns on" the fluorescent signal. d-nb.infonih.gov This mechanism enhances the signal-to-background ratio by minimizing fluorescence from non-target areas. Cathepsin B, a lysosomal cysteine protease that is often overexpressed in the tumor microenvironment, is a frequent target for such enzyme-activatable probes. nih.govnih.govresearchgate.net

The design of these probes often incorporates a dipeptide linker, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), between the fluorophore (Cypate) and a quencher molecule or a targeting ligand. d-nb.infonih.govencyclopedia.pub Cathepsin B is known to efficiently cleave these sequences. d-nb.infonih.gov For example, the Val-Cit linker is designed to be readily cleaved by Cathepsin B at the amide bond between citrulline and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, leading to the release of the payload. nih.govencyclopedia.pub Similarly, Val-Ala linkers are efficiently digested by Cathepsin B. d-nb.info The specificity of Cathepsin B for particular amino acid residues at different positions (P1, P2, P3) allows for the rational design of highly selective cleavage sites. nih.gov

Cypate-based probes have been engineered to leverage this activation mechanism. In one design, a probe was synthesized where the fluorescence of Cypate was quenched. Upon encountering Cathepsin B, the enzyme-mediated cleavage resulted in a significant enhancement of the photoacoustic signal, demonstrating the probe's activation. nih.gov In another approach, the FRET (Förster Resonance Energy Transfer) effect between Cypate and another molecule on a dimer was exploited, with cleavage by Cathepsin B modulating the signal. researchgate.net These studies show that the well-established principles of Cathepsin B-mediated cleavage can be effectively applied to Cypate-based probes to create intelligent, environment-responsive imaging agents.

Elucidation of Cellular Internalization Pathways

The mechanism by which Cypate and its conjugates cross the cell membrane is fundamental to their function as intracellular probes. Research indicates that the internalization pathway is highly dependent on the nature of the molecule conjugated to the Cypate core. Unconjugated Cypate and its glucosamine (B1671600) conjugates utilize distinct transport systems for cellular entry.

Tumor cells often exhibit increased glycolysis and upregulate glucose transporters (GLUTs), such as GLUT1, to meet their high energy demands. nih.goviiarjournals.org This metabolic feature can be exploited for targeted imaging by conjugating Cypate to glucose analogs like 2-deoxy-D-glucose (B1664073) (2-DG) or glucosamine (GlcN). nih.govucf.eduresearchgate.net

Studies using Cypate conjugated to 2-DG (Cypate-2DG) have shown that the probe's accumulation in tumors correlates well with the expression levels of GLUT1. nih.gov Similarly, Cypate-glucosamine conjugates (such as cy-2-glu) are believed to enter cells via glucose transporters. ucf.eduresearchgate.net This is supported by in vitro experiments where the uptake of cy-2-glu by cancer cells was competitively inhibited by the presence of excess D-glucose. researchgate.net In contrast, the uptake of unconjugated Cypate was not affected by excess glucose, indicating they use different entry pathways. ucf.eduresearchgate.net Mass spectrometry analysis has also revealed that once inside the cell, the cypate-glucosamine conjugate can be hydrolyzed, releasing the core Cypate molecule. ucf.eduresearchgate.net

Unconjugated Cypate is thought to enter cells by utilizing fatty acid transport pathways. ucf.edu This hypothesis is supported by the structural characteristics of Cypate and experimental evidence from competitive uptake studies. The uptake of free Cypate by cancer cells was significantly inhibited by the presence of excess palmitic acid, a long-chain fatty acid. researchgate.net This suggests that Cypate competes with fatty acids for uptake through transporters like Fatty Acid Transport Proteins (FATPs). ucf.eduresearchgate.net

FATPs are a family of transmembrane proteins that facilitate the transport of long-chain fatty acids across the plasma membrane. berkeley.edunih.gov Different FATP isoforms are expressed in various tissues, with FATP2 being prominent in the liver and kidneys, and FATP1 in adipose tissue. berkeley.edu The ability of unconjugated Cypate to engage these pathways explains its biodistribution and cellular uptake in the absence of a specific targeting ligand. ucf.edu

Mechanisms of Endocytosis and Pinocytosis

The cellular internalization of Cypate-based probes is a critical step for their function in intracellular imaging and therapeutic applications. This process is predominantly mediated by endocytosis, a cellular mechanism for engulfing extracellular materials by forming a vesicle from the plasma membrane. khanacademy.org Endocytosis can be broadly categorized into phagocytosis ("cell eating") for large particles and pinocytosis ("cell drinking") for fluids and smaller macromolecules. khanacademy.orgnih.gov The uptake of Cypate and its conjugates involves specific pinocytotic pathways, which are crucial for their entry into the cell.

The primary endocytic mechanisms relevant to Cypate-based probes include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.govcam.ac.uk

Clathrin-Mediated Endocytosis: This is a well-studied pathway involving the protein clathrin, which assembles into a coated pit on the inner surface of the plasma membrane, leading to the formation of a vesicle that transports cargo into the cell. nih.govcam.ac.uk

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in the protein caveolin. nih.gov

Macropinocytosis: This process involves the nonspecific uptake of large amounts of extracellular fluid into large vesicles known as macropinosomes. nih.gov It is often initiated by growth factor signaling and involves significant rearrangement of the actin cytoskeleton. nih.gov

Research has shown that the specific endocytic pathway utilized by Cypate-based probes can depend on the formulation of the probe. For instance, when Cypate is co-encapsulated with the photosensitizer Ce6 into micelles (Cy/Ce6-Micelles), their uptake by 4T1 murine breast cancer cells is significantly enhanced compared to the free compounds. nih.gov To elucidate the specific pathway, studies have used various pharmacological inhibitors that block distinct endocytic routes. nih.gov

One study demonstrated that chlorpromazine, an inhibitor of clathrin-mediated endocytosis, reduced the cellular uptake of Cy/Ce6-Micelles by 48%. nih.gov This suggests that clathrin-mediated endocytosis is the primary pathway for the internalization of these particular micelles. nih.gov The study also showed that filipin, an inhibitor of the caveolae-mediated pathway, decreased uptake by about 20.7%, indicating a partial contribution from this route as well. nih.gov Amiloride, an inhibitor of macropinocytosis, had a lesser effect. nih.gov These findings highlight that Cypate-based nanoparticles can leverage multiple endocytic pathways to enter cancer cells.

| Inhibitor | Targeted Pathway | Reduction in Cellular Uptake of Ce6 (%) | Reference |

|---|---|---|---|

| Chlorpromazine | Clathrin-mediated endocytosis | 48 | nih.gov |

| Filipin | Caveolae-mediated endocytosis | 20.7 | nih.gov |

| Amiloride | Macropinocytosis | N/A (Lesser effect noted) | nih.gov |

Impact of Conjugation Moiety on Cellular Trafficking

The cellular trafficking of Cypate is profoundly influenced by the molecule to which it is conjugated. Unconjugated, or "free," Cypate tends to be rapidly eliminated from the body with weak accumulation in tumors. medchemexpress.comnih.gov However, by attaching specific targeting moieties, the uptake, retention, and intracellular fate of the Cypate probe can be precisely controlled. This strategy is central to developing targeted imaging and therapeutic agents.

Peptide Conjugates (RGD):

A widely used strategy involves conjugating Cypate to peptides that target specific cell surface receptors overexpressed on cancer cells. nih.gov The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a prominent example, as it binds to αvβ3 integrins, which are highly expressed on tumor cells and activated endothelial cells. nih.govnih.gov

The cellular uptake of Cypate-RGD conjugates is often a receptor-mediated endocytic process. pnas.orgacs.org For example, the Cypate-GRD conjugate (a variation of the RGD peptide) was found to be internalized by A549 lung cancer cells at 37°C, while at 4°C, it remained on the cell periphery, a characteristic of active, energy-dependent uptake mechanisms like endocytosis. nih.govpnas.org Further studies demonstrated that this uptake could be blocked by antibodies against the β3 integrin subunit, confirming that this specific integrin mediates the internalization of the Cypate-GRD probe. pnas.orgthno.org

The structure and multivalency of the conjugated peptide also play a significant role. Research comparing monovalent (one RGD unit) and multivalent (multiple RGD units) Cypate conjugates has shown that multivalency can enhance receptor binding affinity and cellular internalization. researchgate.netnih.gov An octameric RGD-cypate derivative, for instance, showed significantly higher endocytosis in A549 cells compared to conjugates with fewer RGD units. nih.gov This suggests that the spatial arrangement and number of targeting moieties can induce multivalent ligand-receptor interactions, leading to more efficient cellular uptake. nih.gov

Carbohydrate Conjugates (Glucosamine):

Another effective targeting strategy is the conjugation of Cypate to carbohydrates. Glucose transporters are often overexpressed in cancer cells to meet their high metabolic demands. By linking Cypate to glucosamine (GlcN), a glucose analog, the resulting probe can exploit these transporters for enhanced tumor-specific uptake. nih.gov

Studies comparing unconjugated Cypate, a mono-glucosamine conjugate (cyp-GlcN), and a di-glucosamine conjugate (cyp-2GlcN) revealed a clear trend. The tumor cell uptake of cyp-2GlcN was significantly higher than that of cyp-GlcN, which in turn was higher than that of unconjugated Cypate. nih.gov In vivo experiments mirrored these findings, with cyp-2GlcN demonstrating the highest fluorescence intensity and longest residence time in prostate tumor xenografts. nih.gov This indicates that increasing the number of glucosamine moieties enhances the probe's recognition and transport by glucosamine-recognizing transporters, leading to superior tumor targeting and retention. nih.gov

| Cypate Probe | Conjugation Moiety | Target | Key Finding | Reference |

|---|---|---|---|---|

| Cypate-GRD | GRD Peptide | αvβ3 Integrin | Internalization is mediated by the β3 integrin subunit via receptor-mediated endocytosis. | pnas.orgthno.org |

| Multimeric RGD-cypate | Multiple RGD Peptides | αvβ3 Integrin | Increased number of RGD units enhances receptor binding and cellular endocytosis. | nih.gov |

| cyp-GlcN | D-(+)-glucosamine (x1) | Glucosamine Transporters | Higher tumor uptake compared to unconjugated Cypate. | nih.gov |

| cyp-2GlcN | D-(+)-glucosamine (x2) | Glucosamine Transporters | Significantly higher tumor uptake and retention compared to both cyp-GlcN and unconjugated Cypate. | nih.gov |

Preclinical Research Applications of Cypate Hydrochloride

In Vitro Imaging Applications

In the controlled environment of laboratory cell cultures, Cypate (B1246621) and its conjugates serve as powerful probes for visualizing cellular structures and dynamic biological processes.

High-resolution fluorescence microscopy techniques are essential for determining the precise location of molecules within a cell. Cypate's NIR fluorescence is advantageous for these applications as it minimizes autofluorescence from the cells themselves, leading to clearer images and increased detection sensitivity. nih.gov

Researchers utilize techniques like confocal fluorescence microscopy to acquire detailed, three-dimensional images of cells. By taking multiple images at different focal planes (a "Z-stack"), a complete reconstruction of the cell and the probe's distribution within it can be generated. ucf.edu For instance, in studies involving A549 lung cancer cells, confocal microscopy has been used to visualize the intracellular localization of Cypate-glucosamine conjugates, with excitation wavelengths typically around 647 nm. ucf.edu

The goal of these studies is often to confirm that a probe is reaching its intended intracellular target. Fluorescence microscope systems equipped with specific excitation and emission filters (e.g., 775 nm excitation and 845 nm emission) are used to track the distribution of Cypate-based probes within different cellular compartments. nih.gov Super-resolution methods, such as Single-Molecule Localization Microscopy (SMLM), which build an image by localizing individual fluorescent molecules with nanoscale precision, represent the next frontier for this type of analysis. nih.govbruker.com While technically demanding, applying such techniques to Cypate probes could reveal molecular interactions at an unprecedented level of detail.

A critical step in developing targeted probes is to verify that they are preferentially taken up and retained by specific cell types, particularly cancer cells over normal cells. Cypate's fluorescence allows for the quantification of its uptake and retention in various cell lines.

In one comprehensive study, researchers compared the uptake of free Cypate and a Cypate-glucosamine conjugate (cy-2-glu) across several cancer and normal cell line pairs. ucf.edunih.gov The study demonstrated that the uptake of the probes varied significantly between cell lines, suggesting different mechanisms of entry. For example, the uptake of cy-2-glu was found to be dependent on glucose transporters, while free Cypate appeared to use fatty acid transport pathways. ucf.edunih.gov Such studies often involve incubating the cells with the fluorescent probe and then measuring the intracellular fluorescence using techniques like fluorometry or flow cytometry. nih.govnih.gov The data reveal how quickly the probe enters the cells and how long it remains, which are key parameters for its potential use as an imaging agent. nih.gov

| Probe | Cell Lines Studied | Key Findings | Reference |

|---|---|---|---|

| Cypate-glucosamine (cy-2-glu) & Cypate | Lung Cancer (A549) vs. Normal Lung (MRC9) | Uptake of cy-2-glu was competed by excess D-glucose, suggesting reliance on glucose transport pathways. | ucf.edunih.gov |

| Cypate-glucosamine (cy-2-glu) & Cypate | Prostate Cancer (DU145) vs. Normal Prostate (BPH) | Uptake pathways were investigated, with results supporting glucose transport for cy-2-glu and fatty acid transport for cypate. | ucf.edunih.gov |

| Cypate-glucosamine (cy-2-glu) & Cypate | Breast Cancer (MDA-MB-231), Liver Cancer (HepG2) | These lines were also examined to compare probe uptake; mass spectrometry revealed deamidation of cy-2-glu in prostate and liver cells. | ucf.edunih.gov |

| Cypate-[c(RGDfK)]2 | Human Lung Carcinoma (A549) | Internalization of the RGD-conjugated probe was studied via fluorescence microscopy, with unconjugated Cypate used as a negative control. | nih.gov |

Live-cell imaging involves the observation of biological processes in real-time using time-lapse microscopy. ibidi.com This powerful technique allows researchers to move beyond static snapshots and visualize the dynamic nature of cellular events such as cell migration, apoptosis, or the trafficking of molecules between organelles. ibidi.comthermofisher.com

Cypate's properties are well-suited for live-cell imaging. Its emission in the NIR spectrum reduces the risk of phototoxicity—cell damage caused by exposure to high-energy light—which is a major concern when imaging living cells over extended periods. baseclick.eu This allows for longer and more frequent imaging without altering the cells' natural behavior.

An example of Cypate's use in imaging dynamic processes is in fluorescence lifetime imaging (FLI). In one study, a receptor-targeted Cypate conjugate (cypate-GRD) was used for noninvasive, whole-body FLI. nih.gov This technique measures the time a fluorophore stays in its excited state before emitting a photon. This "lifetime" can change based on the molecule's local environment, providing information on, for example, probe binding to its receptor. nih.gov By monitoring changes in the fluorescence lifetime of the Cypate probe over time, researchers could track its engagement with its target in living subjects, demonstrating a dynamic molecular interaction. nih.gov

In Vivo Imaging in Non-Human Research Models

The primary preclinical application of Cypate is for non-invasive optical imaging in small animal models, most commonly mice, to study diseases in a living organism.

Before a probe can be considered for diagnostic use, it is crucial to understand its biodistribution (where it goes in the body) and its clearance rate (how quickly it is removed). thno.orgresearchgate.net Cypate's strong NIR fluorescence enables whole-body imaging of animal models to track the probe's journey after administration.

Studies consistently show that unconjugated, or "free," Cypate has weak accumulation in tumors and is cleared relatively quickly from the body. medchemexpress.com Its biodistribution is characterized by high signals in the liver and kidneys, the primary organs of metabolism and excretion. medchemexpress.comnih.gov

In contrast, when Cypate is conjugated to a targeting moiety, its biodistribution profile changes significantly.

Cypate-2-Deoxy-d-glucose (cypate-2DG): In nude mice bearing human tumor xenografts (U87MG and MCF-7/estradiol), this glucose-mimicking probe accumulated mainly in the tumors, with peak tumor-to-muscle signal ratios reaching as high as 14.5 at 24 hours post-injection. nih.gov Strong signals were also seen in the kidneys and moderate signals in the liver, consistent with its clearance primarily through the renal system and partially via the hepatobiliary pathway. nih.gov

Cypate-glucosamine (cy-2-glu): In mice with breast tumors (MDA-MB-231), this conjugate showed distinct accumulation in the liver and tumors. ucf.edunih.gov Analysis of urine revealed that the probe was excreted as free Cypate, suggesting it was metabolized in the body. nih.gov

Albumin-Cypate: Studies in mice have also looked at the clearance of Cypate conjugated to proteins like albumin, providing data on the pharmacokinetics of larger probe constructs. wustl.edu

These studies are performed by injecting the probe into the animal and then capturing fluorescence images at various time points. After the final time point, organs are often excised and imaged individually for a more precise quantification of probe accumulation. ucf.eduresearchgate.net

| Probe | Animal Model | Tumor Type | Primary Accumulation Sites | Clearance Pathway | Reference |

|---|---|---|---|---|---|

| Free Cypate | Balb/c Mice | 4T1 (Breast) | Liver, Kidneys (negligible in tumor) | Fast elimination from the body | medchemexpress.com |

| Cypate-2-Deoxy-d-glucose (cypate-2DG) | Nude Mice | U87MG (Glioblastoma), MCF-7 (Breast) | Tumor, Kidneys, Liver | Mainly renal, partially hepatobiliary | nih.gov |

| Cypate-glucosamine (cy-2-glu) | Nude Mice | MDA-MB-231 (Breast) | Liver, Tumor, Kidneys, Spleen | Renal (excreted as free cypate) | ucf.edunih.govresearchgate.net |

| Cypate-[c(RGDfK)]2 | Nude Mice | A549 (Lung) | Tumor (good contrast at 4h) | High accumulation in liver and kidneys with low tumor uptake for control compound | researchgate.net |

The ability to non-invasively mark and visualize tumors in live animals is a cornerstone of preclinical cancer research, and Cypate is a widely used agent for this purpose. medchemexpress.commedchemexpress.com The methodology involves systemically administering a Cypate-based probe and using a sensitive in vivo imaging system (such as an IVIS or Bruker Xtreme) to detect the NIR fluorescence emitted from the probe as it accumulates in the tumor. medchemexpress.comucf.edu

The high contrast afforded by NIR imaging allows for clear delineation of the tumor from surrounding healthy tissue. nih.gov For example, studies have successfully visualized pancreatic tumors in rats and various xenografts in mice by targeting overexpressed receptors like somatostatin (B550006) receptors or integrins with Cypate-peptide conjugates. nih.govresearchgate.net In a study using a divalent RGD peptide conjugated to Cypate, researchers could clearly visualize A549 lung tumors in nude mice as early as 4 hours after injection. researchgate.net

To enhance localization, fluorescence imaging is sometimes combined with bioluminescence imaging. In this approach, tumor cells are engineered to express an enzyme like luciferase. researchgate.net When the animal is given the luciferase substrate, the tumor emits light. By overlaying the fluorescence image from the Cypate probe with the bioluminescence image from the tumor cells, researchers can confirm with high confidence that the probe's signal is co-localized with the tumor. researchgate.net This dual-imaging strategy provides a powerful method for validating the tumor-targeting specificity of new Cypate-based probes. researchgate.net

Development of Multi-Modal Imaging Probes

The development of multi-modal imaging probes represents a significant advancement in preclinical research, allowing for the synergistic combination of two or more imaging techniques to gain a more comprehensive understanding of biological processes. nih.govnih.gov The core advantage of a single multi-modal probe is that it ensures the same pharmacokinetic profile and co-localization of signals for each imaging modality, which can be a concern when administering multiple separate agents. nih.gov Cypate, a near-infrared cyanine (B1664457) dye, is a key component in the synthesis of such probes due to its favorable optical properties. medchemexpress.com

The design of these probes often involves nanotechnology and sophisticated chemical synthesis. nih.gov For instance, Cypate can be incorporated into lipid-based carriers or nanoparticles, which are then loaded with contrast agents for other modalities like magnetic resonance imaging (MRI) or radionuclide labels for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). nih.govacs.org One strategy involves conjugating Cypate-labeled peptides with chelators like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which can then be labeled with a radionuclide for PET or SPECT imaging. nih.govoncotarget.com

A notable example is the creation of dual-function probes for PET/MRI, where the high sensitivity of PET can be used for whole-body screening to identify areas of interest, which can then be imaged with the high resolution of MRI. nih.gov In one approach, near-infrared Cypate was used to create a silk fibroin nanoassembly that also incorporated a radionuclide (99mTc) for SPECT imaging. acs.orgnih.gov This created a dual-modality photoacoustic/SPECT imaging agent, providing real-time, noninvasive, and whole-body 3D information on the nanoagent's distribution in vivo. acs.orgnih.gov Such probes are crucial for dynamically monitoring the in vivo behavior of theranostic nanoagents, thereby improving the understanding of their function and biosafety for potential therapeutic applications. acs.orgnih.gov

Table 1: Examples of Cypate-Based Multi-Modal Imaging Probes

| Probe Composition | Imaging Modalities | Target/Application | Key Research Finding | Reference |

|---|---|---|---|---|

| Cypate-induced silk fibroin nanoassembly labeled with 99mTc | Photoacoustic (PA) / SPECT | Dynamic monitoring of nanoagent behavior in vivo, tumor location | Provided real-time, whole-body 3D information on nanoagent distribution, aiding in better treatment planning. | acs.orgnih.gov |

| Cypate-labeled peptides coupled with DOTA | Fluorescence / PET or SPECT (potential) | Somatostatin receptor (SSTr2) imaging | Demonstrated high-affinity binding in vitro, though in vivo tumor uptake did not meet expectations, highlighting the importance of peptide biological properties. | nih.gov |

| Cypate-grafted gadolinium oxide | Fluorescence / MRI | Colon cancer imaging in mouse models | Used as a theranostic agent in preclinical models. | scispace.com |

Research Applications in Molecular Delivery Systems (e.g., Gene Silencing Research)

Cypate has been integrated into various molecular delivery systems, particularly nano-drug delivery systems (NDDSs), to enhance therapeutic efficacy and provide imaging guidance. nih.govnih.gov These systems are designed to overcome biological barriers and deliver therapeutic agents, such as small molecule drugs or nucleic acids, to target cells. nih.govnih.gov The incorporation of Cypate into these carriers allows for the visualization and tracking of the delivery vehicle, ensuring it reaches the intended site of action.

One innovative approach involves a dual-response nanocarrier formed by the self-assembly of the cell-lysing peptide melittin, Cypate, and hyaluronic acid (HA). nih.gov This system is designed to change its structure in the tumor microenvironment. Initially, it forms nanospheres that circulate in the blood, but upon reaching the tumor site, it transforms into nanofibers, enhancing penetration into the tumor tissue. nih.gov Another strategy utilizes Cypate within a thermosensitive nanoliposome. bit.edu.cn In this system, Cypate acts as a photothermal agent. When exposed to NIR light, it generates heat, causing the liposome (B1194612) to become permeable and release its encapsulated drug cargo. bit.edu.cn

In the context of gene silencing research, while direct studies explicitly linking Cypate-based systems to siRNA or shRNA delivery are emerging, the foundational technology is well-established. Gene delivery systems often face challenges such as inefficient cellular uptake and endosomal sequestration. nih.gov The development of carriers that can overcome these hurdles is a key area of research. nih.gov For instance, liposomal systems have been shown to efficiently deliver siRNA to lung epithelial cells intravenously, achieving significant gene and protein knockdown. nih.gov The principles used in these systems, such as formulating nanoparticles that can escape the endosome, are applicable to Cypate-containing platforms. nih.gov By incorporating Cypate, researchers can use its imaging properties to monitor the delivery and biodistribution of gene-silencing payloads, which is a critical step in optimizing these advanced therapeutic strategies. nih.govbit.edu.cn

Table 2: Cypate in Molecular Delivery Systems Research

| Delivery System | Therapeutic/Molecular Cargo | Function of Cypate | Research Focus/Finding | Reference |

|---|---|---|---|---|

| Self-assembling nanocarrier (Melittin, Cypate, Hyaluronic Acid) | Melittin (cell-lysing peptide) | Imaging and Photothermal Agent | Nanocarrier transforms from nanospheres to nanofibers at the tumor site, enhancing drug penetration. | nih.gov |

| Thermosensitive Nanoliposome (PTSL) | Doxorubicin | Diagnostic agent and photothermal trigger | NIR light exposure heats Cypate, causing the liposome to release the encapsulated drug for chemotherapy and thermal therapy. | bit.edu.cn |

| NIR-responsive Upconversion Nanoplatform | Amantadine (model drug) | NIR dye for photocleavage | Designed for NIR-light-controlled drug release based on the photocleavage of Cypate. | sioc-journal.cn |

Photoacoustic Imaging Applications in Preclinical Models

Photoacoustic imaging (PAI) is a hybrid imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound, surmounting some of the depth limitations of traditional optical techniques. researchgate.netnih.gove-neurospine.org Cypate, with its strong absorbance in the near-infrared window, is an excellent exogenous contrast agent for PAI in preclinical research. researchgate.netnih.gov When illuminated with a pulsed laser, Cypate absorbs the light energy, undergoes thermo-elastic expansion, and generates ultrasonic waves that can be detected to form an image. researchgate.nete-neurospine.org

In preclinical oncology models, Cypate-based probes have been used extensively. nih.govnih.gov Researchers have developed "smart" photoacoustic probes that can be activated by specific features of the tumor microenvironment. For example, a probe named Cypate-CBT was designed to self-assemble into nanoparticles in response to high levels of glutathione (B108866) (GSH) and Cathepsin B (CTSB), an enzyme overexpressed in many early-stage cancers. nih.govresearchgate.net This assembly leads to a significant enhancement of the photoacoustic signal, allowing for sensitive and specific detection of CTSB activity. nih.govresearchgate.net In studies using mouse models with MDA-MB-231 cancer cells, the Cypate-CBT probe showed a 4.7-fold increase in the photoacoustic signal in tumors compared to unmodified Cypate, demonstrating the effectiveness of this enzyme-triggered strategy. nih.gov

Another application involves the covalent dimerization of cyanine dyes like Cypate. This dimerization process was found to synergistically enhance the photoacoustic signal. researchgate.net These Cypate dimers, when injected into tumor-bearing mice, showed increased accumulation in the tumor and liver over time, allowing for clear visualization of these tissues. researchgate.net These advanced PAI applications provide detailed morphofunctional and molecular information about the tumor microenvironment, which is invaluable for studying cancer progression, angiogenesis, and the response to therapy in living animal models. nih.gov

Table 3: Preclinical Photoacoustic Imaging Studies with Cypate

| Probe | Preclinical Model | Target/Mechanism | Key Finding | Reference |

|---|---|---|---|---|

| Cypate-CBT | MDA-MB-231 tumor-bearing mice | Cathepsin B (CTSB) and Glutathione (GSH) initiated self-assembly | A 4.7-fold enhancement in the photoacoustic signal in tumors compared to unmodified Cypate, enabling sensitive detection of enzyme activity. | nih.gov |

| Cypate Dimer | A549 tumor-bearing mice | Enhanced photoacoustic signal upon dimerization | Dimerization led to a synergistic enhancement of the photoacoustic signal, allowing for improved molecular imaging of tumors. | researchgate.net |

| Cypate-Glucosamine (cy-2-glu) | MDA-MB-231 tumor-bearing mice | Glucose transport pathway | Showed distinct accumulation in tumors, advancing its use for monitoring tumor progression. | nih.gov |

Advanced Analytical Methodologies for Cypate Hydrochloride Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating, identifying, and quantifying components within a mixture. wikipedia.orgoxfordindices.com In the context of Cypate (B1246621) research, chromatographic methods are indispensable for assessing the purity of the synthesized compound and its conjugates.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation and purity assessment of Cypate and its derivatives. wikipedia.orgoxfordindices.com The development of a validated HPLC method is crucial for ensuring accurate and reproducible results in research settings.

Method development for Cypate analysis often involves a reversed-phase approach, utilizing a C18 column. nih.govnih.gov The mobile phase composition is a critical parameter that is optimized to achieve good separation. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., 0.05 M KH2PO4) and an organic modifier like methanol, with the pH adjusted to a suitable value, such as 4.5. nih.gov The flow rate is typically set around 1-2 mL/min. nih.gov

Validation of the HPLC method is performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability. nih.govscirp.org Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities or degradation products. nih.gov

Linearity: The demonstration of a direct proportionality between the concentration of the analyte and the detector response over a defined range. scirp.org

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. scirp.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scirp.org

A developed HPLC method for a related compound, ciprofloxacin (B1669076) hydrochloride, demonstrated good linearity with a correlation coefficient of not less than 0.999 over a range of 50% to 150% of the working concentration. scirp.org The recovery was found to be within 98.0% to 102.0%. scirp.org For Cypate analysis, a sensitive LC-MS/MS method showed linearity over a concentration range of 1.0-500 ng/mL, with within-run and between-run precision being less than 14.4% and accuracy in the range of -13.4% to 9.8%. researchgate.netnih.gov

Table 1: Illustrative HPLC Method Parameters for Cypate Analysis

| Parameter | Value | Reference |

| Column | C18 (2.1 mm × 50 mm, 5 μm) | nih.gov |

| Mobile Phase | Acetonitrile and water (containing 0.1% formic acid) | researchgate.net |

| Flow Rate | 0.4 mL/min | researchgate.net |

| Detection | MS/MS | researchgate.net |

| Run Time | 5 min | nih.gov |

This table presents a representative set of HPLC conditions and is subject to optimization for specific analytical needs.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable tool in the analysis of complex mixtures and is recognized for its simplicity, speed, and cost-effectiveness. hebmu.edu.cnresearchgate.net HPTLC can be effectively used for the qualitative and quantitative analysis of Cypate and its related compounds. ajgreenchem.com

In HPTLC, a sample is applied to a high-performance plate coated with a stationary phase, such as silica (B1680970) gel. nih.gov The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. nih.gov The separated components are then visualized and quantified using a densitometer. ajgreenchem.com

HPTLC methods can be validated for parameters similar to HPLC, including linearity, precision, and accuracy. hebmu.edu.cn For instance, a validated HPTLC method for the analysis of spices for illegal dyes demonstrated good calibration functions and detection limits. uni-giessen.de The technique is particularly useful for generating chromatographic fingerprints, which can serve as a reliable identification tool. hebmu.edu.cn

Mass Spectrometry for Structural Elucidation and Metabolite Identification in Research Samples

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. ijpras.com It is an indispensable tool for the structural elucidation of newly synthesized compounds like Cypate and for identifying its metabolites in biological samples. ijpras.com

Electrospray Ionization Mass Spectrometry (ES-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules like Cypate. mdpi.comthermofisher.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. mdpi.com As the solvent evaporates, the analyte molecules become charged ions that can be directed into the mass analyzer. mdpi.com

ESI-MS can be used to determine the molecular weight of Cypate with high accuracy. nih.gov By analyzing the fragmentation patterns produced by techniques like collision-induced dissociation (CID), detailed structural information can be obtained. nih.gov ESI-MS is capable of detecting multiple intermediates and products directly from a solution, making it a valuable tool for studying reaction mechanisms and identifying impurities. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative and Quantitative Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of MS. nih.govnih.gov This hybrid technique is extensively used for both the qualitative and quantitative analysis of Cypate in complex matrices such as plasma. researchgate.netnih.gov

A typical LC-MS workflow for Cypate analysis involves separating the analyte from other components in the sample using an HPLC system. nih.gov The eluent from the HPLC column is then introduced into the mass spectrometer, where the analyte is ionized and detected. nih.gov For quantitative analysis, a technique called multiple reaction monitoring (MRM) is often employed, which provides high selectivity and sensitivity. researchgate.netresearchgate.net In a study developing an LC-MS/MS method for Cypate quantification, the ion transitions for Cypate and an internal standard (IR-820) were m/z 626.3 → 596.3 and m/z 827.4 → 330.2, respectively. researchgate.netnih.gov

LC-MS is also crucial for metabolite identification. lcms.cz After administration of Cypate in a research setting, biological samples can be analyzed by LC-MS to detect and identify potential metabolites. researchgate.netmetabolomics.se High-resolution mass spectrometry (HRMS) coupled with LC can provide accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.com

Table 2: LC-MS/MS Parameters for Cypate Quantification

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

| MS Operation Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Ion Transition (Cypate) | m/z 626.3 → 596.3 | nih.gov |

| Ion Transition (Internal Standard - IR-820) | m/z 827.4 → 330.2 | nih.gov |

| Linear Range | 1.0 - 500 ng/mL | nih.gov |

This table provides an example of LC-MS/MS parameters used for the sensitive quantification of Cypate in plasma.

Spectrophotometric and Fluorometric Assay Development for Quantification

Spectrophotometric and fluorometric assays are widely used for the quantification of Cypate due to its inherent optical properties. nih.govnih.gov These methods are relatively simple, rapid, and can be performed using standard laboratory equipment.

Cypate exhibits a strong absorbance in the near-infrared region, with a maximum absorption peak typically around 780-800 nm. nih.govnih.gov The concentration of Cypate in a solution can be determined by measuring its absorbance at this wavelength and applying the Beer-Lambert law. The molar extinction coefficient of Cypate is high, in the range of 224,000 M⁻¹cm⁻¹, which contributes to the sensitivity of the assay. nih.govnih.gov For instance, the amount of Cypate loaded onto nanoparticles has been quantified using a UV-VIS spectrophotometer at 779 nm with a molar extinction coefficient of 137,500 L mol⁻¹ cm⁻¹. thno.org

In addition to its absorbance, Cypate is also a fluorescent molecule, emitting light in the NIR region (around 805-820 nm) upon excitation at its absorption maximum. nih.govnih.gov Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. The fluorescence intensity of a Cypate solution is directly proportional to its concentration over a certain range. nih.govwustl.edu These assays have been used to quantify the uptake of Cypate and its conjugates in cells. researchgate.netnih.gov

Table 3: Optical Properties of Cypate for Assay Development

| Property | Wavelength/Value | Reference |

| Maximum Absorption (λmax) | ~778 - 802 nm | nih.govnih.gov |

| Maximum Emission (λem) | ~805 - 820 nm | nih.govnih.gov |

| Molar Extinction Coefficient | ~224,000 M⁻¹cm⁻¹ | nih.govnih.gov |

These values are approximate and can vary slightly depending on the solvent and molecular environment.

Advanced Microscopy Techniques for Biological Studies

The intrinsic optical properties of Cypate (hydrochloride), particularly its fluorescence in the near-infrared (NIR) spectrum, make it a valuable tool for advanced microscopy in biological research. medchemexpress.comnih.gov The NIR window (650–900 nm) is advantageous for in vivo studies because it minimizes interference from the natural fluorescence of biomolecules and reduces light scattering, allowing for deeper tissue penetration and high-contrast imaging. nih.gov Researchers utilize several sophisticated microscopy techniques to harness these properties for visualizing cellular processes, tracking molecular pathways, and imaging tissues in preclinical models.

Near-Infrared (NIR) Fluorescence and Confocal Microscopy

Cypate is extensively used as a NIR fluorescent probe for both in vitro and in vivo imaging. medchemexpress.com Its high extinction coefficient and favorable emission profile allow for sensitive detection. nih.gov

In cellular studies, confocal microscopy is a key technique for visualizing the subcellular distribution of Cypate. For instance, researchers have incubated various cancer and normal cell lines with Cypate to study its uptake. medchemexpress.comresearchgate.net Confocal imaging can reveal the localization of the probe within the cell, such as in the cytoplasm. nih.gov In one study, confocal fluorescence images of lung, prostate, breast, and liver cancer cell lines were captured after incubation with Cypate, confirming its uptake. researchgate.net The green fluorescence from the probe can be clearly distinguished, and corresponding diffraction interference contrast images provide morphological context. researchgate.net

For in vivo applications, whole-body imaging systems are used to detect the NIR fluorescence signal from Cypate. medchemexpress.com These studies often involve tracking the biodistribution of Cypate in animal models bearing tumors. While free Cypate has shown weak accumulation in tumors and is quickly eliminated, its strong signal in the liver and kidneys has been consistently observed. medchemexpress.comucf.edu When conjugated to targeting moieties, such as glucosamine (B1671600), its distribution pattern changes, allowing for more specific tumor imaging. researchgate.netucf.edu

| Technique | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application | Cell/Animal Model | Reference |

|---|---|---|---|---|---|

| Confocal Microscopy | 647 | Not Specified | In vitro cell uptake | Various cell lines | medchemexpress.com |

| In Vivo Imaging System | 745 | 800 | In vivo biodistribution | Balb/c mice with 4T1 cells | medchemexpress.com |

| In Vivo/Ex Vivo Imaging | 760 | 830 (long pass) | In vivo tumor imaging and ex vivo organ analysis | Nude mice with MDA-MB-231-luc2 tumors | researchgate.net |

Two-Photon Excitation (TPE) Microscopy

Two-photon excitation (TPE) microscopy offers significant advantages for deep-tissue and live-cell imaging compared to conventional fluorescence and confocal microscopy. nih.govnews-medical.net This technique uses a focused infrared laser to excite fluorophores, which allows for deeper penetration into scattering tissues (up to 1 mm) and minimizes phototoxicity and photobleaching because the excitation is confined to a tiny focal volume. nih.govnews-medical.netibidi.com These features make TPE ideal for high-resolution, time-lapse imaging of dynamic biological processes in vivo. nih.gov

Given Cypate's function as an in vivo NIR probe, TPE is a well-suited methodology for its application. The use of lower-energy infrared light for excitation in TPE aligns with the goal of minimizing tissue damage during prolonged imaging sessions required for tracking molecular agents in living animals. nih.govthermofisher.com Research has demonstrated the capacity to quantify cypate fluorescence in vivo, and TPE has been specifically applied for imaging substances like tau conjugated with cypate (tau-cypate) in the mouse cortex. wustl.edu The ability of TPE to provide high-resolution images of fluorescently labeled neurons and other structures deep within tissues with minimal cell damage underscores its potential in studies utilizing Cypate and its conjugates. news-medical.net

| Cell Line Pair | Probe | Key Finding from Microscopy/Spectroscopy | Reference |

|---|---|---|---|

| Lung Cancer (A549) vs. Normal (MRC9) | Cypate-glucosamine (cy-2-glu) | Uptake of cy-2-glu was inhibited by the presence of excess D-glucose, indicating use of the glucose transport pathway. | ucf.edu |

| Prostate Cancer (DU145) vs. Normal (BPH) | Cypate | Uptake of cypate was inhibited by palmitic acid, suggesting involvement of the fatty acid transport pathway. | ucf.edu |

| Prostate (DU145) & Liver (HepG2) | Cypate-glucosamine (cy-2-glu) | Mass spectrometry of cell extracts showed hydrolysis of cy-2-glu, releasing free cypate. | researchgate.netucf.edu |

| Various Cancer Cell Lines | Cypate | Mass spectrometry of extracts from cells incubated with cypate alone showed no molecular changes to the probe. | ucf.edu |

Photoacoustic Imaging (PAI)

Photoacoustic imaging (PAI) is a hybrid, non-invasive imaging modality that combines optical excitation with ultrasonic detection to visualize biological tissues. nih.govfrontiersin.org In PAI, short laser pulses illuminate a tissue, and the absorbed light energy is converted into heat, causing thermoelastic expansion and the generation of ultrasound waves that can be detected. frontiersin.org This technique provides information on optical absorption with the high spatial resolution of ultrasound, overcoming the depth limitations of pure optical imaging. mdpi.com

PAI can be performed using endogenous contrast agents like hemoglobin or with exogenous agents to enhance signal and target specific biomarkers. nih.gov Cypate, with its strong optical absorption in the NIR region, is an effective exogenous contrast agent for PAI in preclinical studies. scispace.comresearchgate.net This application is particularly relevant in oncology research for visualizing tumor pathophysiology, monitoring drug delivery, and assessing therapy response. nih.govmdpi.com By using multi-wavelength spectroscopic PAI, researchers can detect variations in tissue components that are hallmarks of cancer. nih.gov The use of Cypate-loaded nanoparticles in PAI has been explored as part of nanotheranostic strategies, combining both imaging and therapeutic functions. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.